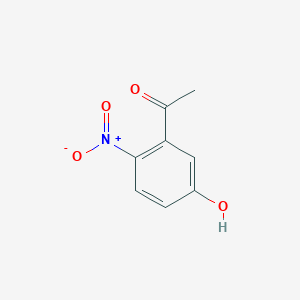

1-(5-Hydroxy-2-nitrophenyl)ethanone

Description

Significance of Aryl-Nitro-Hydroxy-Ketone Motifs in Contemporary Chemical Science

The aryl-nitro-hydroxy-ketone structural motif is a cornerstone in the synthesis of a wide array of organic molecules. This arrangement of functional groups is particularly valuable in the field of medicinal chemistry and materials science. The nitro group, being a strong electron-withdrawing group, can significantly influence the reactivity of the aromatic ring and the acidity of the phenolic hydroxyl group.

This motif is a key component in the synthesis of various heterocyclic compounds. For instance, derivatives of nitrated hydroxy acetophenones serve as precursors for the synthesis of flavones and isoxazoles, which are classes of compounds with a broad spectrum of biological activities. orientjchem.org The presence of the ketone, hydroxyl, and nitro groups allows for a variety of chemical modifications, making these compounds versatile building blocks for creating complex molecular architectures.

Furthermore, the nitro-catechol moiety, a related structure, is found in potent and selective inhibitors of enzymes like catechol-O-methyltransferase (COMT). nih.gov This highlights the importance of the nitro and hydroxy groups on an aromatic ring in designing enzyme inhibitors with improved duration of action. nih.gov The interplay between these functional groups is crucial for molecular recognition and binding at the active sites of biological targets.

Interdisciplinary Research Landscape of 1-(5-Hydroxy-2-nitrophenyl)ethanone

Research on this compound and its isomers extends across multiple scientific disciplines, underscoring its versatility. In synthetic organic chemistry, it serves as a key starting material. For example, its isomer, 1-(2-hydroxy-5-nitrophenyl)ethanone, is used in the Baker-Venkataraman rearrangement to produce β-diketones, which are important ligands and synthetic intermediates. orientjchem.orgwordpress.com

In medicinal chemistry, derivatives of nitro-hydroxy-acetophenones are investigated for their potential therapeutic applications. For example, compounds derived from 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone have been synthesized and evaluated as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase (COMT), an important target in the management of Parkinson's disease. nih.gov The structural features of these molecules, including the carbonyl group and the nitrated aromatic ring, are essential for their inhibitory activity. nih.gov

The broader class of 1-indanones, which can be synthesized from related phenolic precursors, exhibits a wide range of biological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties. beilstein-journals.org This illustrates the potential for compounds like this compound to serve as scaffolds for the development of new therapeutic agents.

Historical Context of Research on Phenolic Acetophenones with Nitro Substitution

The study of phenolic acetophenones has a rich history rooted in the exploration of natural products and the development of synthetic methodologies. A significant historical milestone in the chemistry of related o-hydroxyaryl ketones is the Baker–Venkataraman rearrangement. This reaction, which facilitates the formation of 1,3-diketones from o-acyloxyaryl ketones, became a fundamental tool in the synthesis of flavonoids and chromones. wordpress.com

The nitration of phenolic acetophenones has been a subject of study for many years, with various methods developed to achieve selective substitution on the aromatic ring. Early methods involved the use of nitric acid in acetic acid. chemicalbook.com Over time, milder and more selective nitrating agents, such as cupric nitrate (B79036) in acetic anhydride (B1165640), have been employed to synthesize specific isomers like this compound. chemicalbook.comchemicalbook.com

The exploration of these compounds has been driven by the quest for new dyes, photographic chemicals, and, more recently, pharmaceuticals. The ongoing research into the synthesis and properties of nitrated phenolic acetophenones continues to yield novel compounds with diverse applications, building upon a long history of chemical innovation.

Structure

2D Structure

Propriétés

IUPAC Name |

1-(5-hydroxy-2-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-5(10)7-4-6(11)2-3-8(7)9(12)13/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHQWMZYOGOPUIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344464 | |

| Record name | 1-(5-Hydroxy-2-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30879-49-3 | |

| Record name | 1-(5-Hydroxy-2-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 1 5 Hydroxy 2 Nitrophenyl Ethanone

Nitration of Precursor Aromatic Acetophenones: Mechanistic and Regioselectivity Considerations

The most common precursor for the synthesis of 1-(5-hydroxy-2-nitrophenyl)ethanone is 3'-hydroxyacetophenone (B363920). chemicalbook.com The hydroxyl group (-OH) is a strongly activating, ortho-, para-directing group, while the acetyl group (-COCH3) is a deactivating, meta-directing group. researchgate.net The regioselectivity of the nitration reaction is therefore a result of the interplay between these two substituents.

Direct Nitration Approaches using Nitric Acid in Acidic Media

Direct nitration using a mixture of concentrated nitric acid and a strong acid, typically sulfuric acid, is a conventional method for introducing a nitro group onto an aromatic ring. researchgate.netautomate.video This "mixed acid" protocol generates the highly reactive nitronium ion (NO2+), which acts as the electrophile in the electrophilic aromatic substitution reaction. automate.videoresearchgate.net

When 3'-hydroxyacetophenone is subjected to nitration with a mixture of nitric acid and sulfuric acid, several products can be formed. psu.edudigitellinc.com The hydroxyl group directs the incoming nitro group to the ortho (2- and 6-) and para (4-) positions relative to it. The acetyl group, being a meta-director, would direct the nitro group to the 5-position. The formation of this compound indicates that the directing effect of the hydroxyl group to its ortho position (the 2-position) is a significant pathway. However, studies have shown that the nitration of 3-hydroxyacetophenone can lead to a mixture of products, including 2-nitro-3-hydroxyacetophenone and 2,6-dinitro-3-hydroxyacetophenone, highlighting the complexity of predicting the major product based solely on ground-state considerations. psu.eduresearchgate.net The reaction conditions, such as temperature and the ratio of acids, play a crucial role in the distribution of the resulting isomers. orgsyn.orgpku.edu.cn

Table 1: Products from the Nitration of 3-Hydroxyacetophenone

| Product Name | Yield | Reference |

| 2-nitro-3-hydroxyacetophenone | 33% | psu.edu |

| 2,6-dinitro-3-hydroxyacetophenone | 25% | psu.edu |

| Starting Material (3-hydroxyacetophenone) | - | psu.edu |

This table summarizes the products obtained from the nitration of 3-hydroxyacetophenone with nitric and sulfuric acids, as reported in the cited literature.

Metal Nitrate-Mediated Nitration Protocols

An alternative to the traditional mixed acid method is the use of metal nitrates, such as cupric nitrate (B79036), often in a mixture of acetic acid and acetic anhydride (B1165640). chemicalbook.com This method can offer milder reaction conditions and sometimes improved regioselectivity. For instance, the synthesis of this compound from 3'-hydroxyacetophenone has been reported using cupric nitrate in an acetic acid–acetic anhydride mixture at a controlled temperature, albeit with a modest yield of 20%. chemicalbook.com The use of metal nitrates impregnated on solid supports like K10 montmorillonite (B579905) in the presence of acetic anhydride has also been explored for the nitration of other aromatic compounds, demonstrating high para-selectivity for substrates like toluene. researchgate.net

Novel and Green Synthetic Approaches for this compound Analogues

The development of environmentally benign synthetic methods is a growing area of focus in chemical synthesis. nih.gov While specific green synthesis methods for this compound are not extensively documented, general principles of green chemistry are being applied to the synthesis of nitroaromatic compounds and their derivatives. nih.govsciepublish.comrsc.orgmdpi.comresearchgate.net These approaches often involve the use of less hazardous reagents, alternative energy sources like microwaves, or catalytic systems that can be recycled. chemicalbook.comnih.gov

For example, a green synthesis method for 2-hydroxy-3-nitroacetophenone, an isomer of the target compound, has been developed. This method utilizes the ketone and nitro groups of m-nitroacetophenone as bidentate directing groups in a catalytic oxidation reaction, leading to directional hydroxylation and a significantly improved yield. google.com Such strategies, focusing on catalytic and regioselective C-H functionalization, represent a promising avenue for the future synthesis of this compound and its analogues.

Optimization of Synthetic Pathways for Enhanced Yields and Purity

Optimizing the synthesis of this compound involves carefully controlling reaction parameters to maximize the yield of the desired isomer and minimize the formation of byproducts. Key factors that influence the outcome of nitration reactions include temperature, reaction time, and the concentration and ratio of reagents. orgsyn.orgpku.edu.cnnih.gov

For electrophilic aromatic nitration, maintaining a low temperature is often crucial to control the reaction's exothermicity and improve selectivity. orgsyn.org The order and rate of reagent addition are also important to avoid localized overheating and the formation of undesired dinitrated or oxidized products. orgsyn.org In the context of continuous-flow nitration processes, parameters such as the ratio of sulfuric acid to nitric acid, the concentration of sulfuric acid, and the residence time have been systematically studied to optimize the reaction, leading to high yields and improved impurity profiles. nih.gov

The purification of the final product is also a critical step. Techniques such as recrystallization and chromatography are often employed to isolate this compound from the reaction mixture and achieve the desired purity. psu.edu

Table 2: Parameters for Optimization in Nitration Reactions

| Parameter | Influence on Reaction | Reference |

| Temperature | Affects reaction rate and selectivity; lower temperatures often favor a specific isomer. | orgsyn.org |

| Reagent Ratio | The molar ratio of nitric acid to the substrate and the ratio of sulfuric to nitric acid impact the extent of nitration. | nih.gov |

| Reaction Time | Sufficient time is needed for the reaction to go to completion, but prolonged times can lead to side reactions. | google.com |

| Catalyst | The choice of catalyst can influence regioselectivity and reaction conditions. | researchgate.net |

This table outlines key parameters that can be adjusted to optimize the synthesis of nitroaromatic compounds.

Scale-Up Considerations in the Synthesis of this compound

The transition from laboratory-scale synthesis to industrial production presents several challenges, particularly for highly exothermic and potentially hazardous reactions like nitration. nih.gov Key considerations for the scale-up of the synthesis of this compound include:

Heat Management: Nitration reactions are highly exothermic, and efficient heat removal is critical to ensure safety and prevent runaway reactions. nih.gov Continuous-flow reactors offer significant advantages over traditional batch reactors in this regard due to their high surface-area-to-volume ratio, which allows for better temperature control. nih.gov

Process Safety: The use of concentrated acids and the formation of potentially explosive nitro compounds necessitate robust safety protocols. nih.govresearchgate.net Continuous-flow systems can mitigate some of these risks by minimizing the volume of hazardous material at any given time. nih.gov

Work-up and Purification: Efficient and scalable methods for product isolation and purification are essential. This includes minimizing waste streams, such as acidic wastewater, which can be a significant issue in traditional nitration processes. nih.govgoogle.com

Economic Viability: The cost of raw materials, energy consumption, and waste disposal all impact the economic feasibility of a large-scale process. acs.org The development of efficient, high-yield, and continuous processes is crucial for industrial applications. acs.org

Recent advances in continuous-flow technology have demonstrated the potential for safe and efficient pilot-scale production of nitroaromatic compounds, offering a promising path for the scale-up of this compound synthesis. nih.gov

Elucidation of Reaction Mechanisms and Transformational Chemistry of 1 5 Hydroxy 2 Nitrophenyl Ethanone

Mechanistic Pathways of Substitution Reactions Involving the Aromatic Ring

The aromatic ring of 1-(5-Hydroxy-2-nitrophenyl)ethanone is substituted with both activating and deactivating groups, leading to complex reactivity in substitution reactions.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org The mechanism involves an initial attack of the aromatic pi-electron system on an electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comyoutube.com Aromaticity is then restored by the loss of a proton from the site of substitution. masterorganicchemistry.com

The rate and regioselectivity of SEAr reactions are profoundly influenced by the existing substituents on the aromatic ring. wikipedia.org These substituents are broadly classified as either activating or deactivating groups. Activating groups donate electron density to the ring, stabilizing the arenium ion and increasing the reaction rate. wikipedia.org Conversely, deactivating groups withdraw electron density, destabilizing the intermediate and slowing the reaction. masterorganicchemistry.com

In the case of this compound, the substituents present a conflicting directive influence:

Hydroxyl (-OH) group: This is a strongly activating group and directs incoming electrophiles to the ortho and para positions due to its ability to donate a lone pair of electrons and stabilize the arenium ion via resonance.

Nitro (-NO₂) group: This is a strongly deactivating group due to its powerful electron-withdrawing nature (both by induction and resonance) and directs incoming electrophiles to the meta position.

Acetyl (-COCH₃) group: This is a deactivating group that also directs incoming electrophiles to the meta position.

Aromatic rings that are electron-deficient can undergo nucleophilic aromatic substitution (SNAr). wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups, particularly those positioned ortho or para to a suitable leaving group. wikipedia.orgmasterorganicchemistry.com The SNAr mechanism typically proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com

In this compound, the nitro group at position 2 makes the ring electron-deficient and could potentially activate it for nucleophilic attack. youtube.com If a good leaving group, such as a halide, were present at the ortho (position 1 or 3) or para (position 5) position relative to the nitro group, an SNAr reaction could occur. The nitro group is crucial for stabilizing the negative charge of the Meisenheimer intermediate through resonance. youtube.comyoutube.com The presence of the acetyl group would further enhance the ring's electrophilicity. While the parent molecule does not possess a typical leaving group for a standard SNAr reaction, understanding these principles is key to predicting its behavior in the presence of strong nucleophiles or under conditions that might generate a leaving group.

Reduction Chemistry of the Nitro Group: Formation of Amino and Hydroxylamine Derivatives

The reduction of the nitro group is a pivotal transformation of nitroaromatic compounds, yielding valuable amino derivatives. masterorganicchemistry.com This can be achieved through various methods, including catalytic hydrogenation and the use of metal reductants.

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitro groups to primary amines. commonorganicchemistry.com This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.

Commonly used catalysts include:

Palladium on carbon (Pd/C)

Platinum(IV) oxide (PtO₂)

Raney nickel

The reaction proceeds on the surface of the catalyst, where hydrogen is adsorbed and reacts with the nitro group. While the complete reduction to an amine is the most common outcome, careful control of reaction conditions, such as temperature, pressure, and catalyst choice, can sometimes allow for the isolation of intermediate reduction products like hydroxylamines. wikipedia.org For instance, catalytic hydrogenation using Raney nickel and hydrazine (B178648) at low temperatures (0-10 °C) has been reported for the formation of aryl hydroxylamines. wikipedia.org In the context of acetophenone (B1666503) derivatives, bimetallic iron-ruthenium nanoparticles have been shown to effectively catalyze the hydrodeoxygenation of the ketone while simultaneously reducing a nitro group. rsc.orgrsc.org

A variety of metals can be used to reduce aromatic nitro groups, often under acidic conditions. masterorganicchemistry.com These methods are particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present in the molecule. commonorganicchemistry.com

| Reagent | Conditions | Primary Product | Reference |

|---|---|---|---|

| Iron (Fe) | Acidic (e.g., acetic acid or HCl) | Amine | masterorganicchemistry.comcommonorganicchemistry.com |

| Tin (Sn) | Concentrated HCl | Amine | masterorganicchemistry.com |

| Tin(II) chloride (SnCl₂) | Acidic | Amine | commonorganicchemistry.comwikipedia.org |

| Zinc (Zn) | Acidic (e.g., acetic acid or HCl) | Amine | masterorganicchemistry.comcommonorganicchemistry.com |

| Zinc (Zn) | Aqueous ammonium (B1175870) chloride | Hydroxylamine | wikipedia.org |

| Sodium hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution | Amine | wikipedia.org |

| Sodium borohydride (B1222165) (NaBH₄) with nickelous chloride | - | Primary amines | jst.go.jp |

The choice of reducing agent can be critical for achieving selectivity. For example, sodium sulfide (B99878) (Na₂S) can sometimes selectively reduce one nitro group in a dinitro compound. wikipedia.org It is important to note that metal hydrides like lithium aluminum hydride (LiAlH₄) are generally not used for the reduction of aromatic nitro compounds to amines, as they tend to form azo compounds. commonorganicchemistry.comwikipedia.org

Reactivity of the Acetyl Group: Acylation and Condensation Reactions

The acetyl group in this compound offers several avenues for chemical modification. The carbonyl carbon is electrophilic, and the adjacent methyl protons are weakly acidic, allowing for both nucleophilic addition to the carbonyl and reactions at the α-carbon.

The hydroxyl group of the molecule can be acylated, for example, by reaction with an acid chloride or anhydride (B1165640) in the presence of a base. This would protect the hydroxyl group and modify the electronic properties of the aromatic ring.

The acetyl group itself can participate in various condensation reactions. For instance, in the presence of a base, it can be deprotonated at the α-carbon to form an enolate. This enolate can then act as a nucleophile in reactions such as the aldol (B89426) condensation with aldehydes or ketones. It can also undergo Claisen condensation with esters. The reactivity in these condensation reactions would be influenced by the steric and electronic environment created by the other substituents on the ring.

Furthermore, the acetyl group can be a precursor to other functional groups. For example, the Baeyer-Villiger oxidation, typically using a peroxy acid, could convert the acetophenone into a phenyl acetate (B1210297) derivative, which upon hydrolysis would yield a dihydroxynitrobenzene. masterorganicchemistry.com Additionally, selective hydrodeoxygenation of the ketone to an ethyl group can be achieved using specific catalytic systems, as demonstrated with similar acetophenone derivatives. rsc.orgrsc.org

Phenolic Hydroxyl Group Reactivity: Etherification and Esterification Transformations

The phenolic hydroxyl group in this compound is a key site for synthetic modification through etherification and esterification reactions. These transformations allow for the introduction of a wide variety of functional groups, altering the molecule's physical, chemical, and biological properties.

Etherification:

The conversion of the phenolic hydroxyl group to an ether is typically achieved under basic conditions. The base deprotonates the phenol (B47542) to form a more nucleophilic phenoxide ion, which then reacts with an alkylating agent, such as an alkyl halide, in a Williamson ether synthesis. The general scheme for this transformation is the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com While specific studies on the etherification of this compound are not extensively detailed in the provided search results, the principles of the Williamson ether synthesis are well-established. masterorganicchemistry.comyoutube.comyoutube.com The synthesis of asymmetrical ethers can be challenging due to the potential for multiple products, but methods utilizing a tertiary alcohol and a primary or secondary alcohol in the presence of an acid catalyst can be effective. youtube.comyoutube.com

A representative etherification reaction is presented in the table below:

| Reactant | Reagent | Product | Conditions | Reference |

| This compound | Alkyl Halide (e.g., CH₃I) | 1-(5-methoxy-2-nitrophenyl)ethanone | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, Acetone) | General Knowledge |

Esterification:

Esterification of the phenolic hydroxyl group can be accomplished through various methods, most commonly by reaction with an acyl chloride or an acid anhydride in the presence of a base or an acid catalyst. A relevant example is the esterification of a structurally similar compound, 1-(2-Hydroxy-5-methyl-phenyl)-ethanone, which was treated with 4-Propoxy-benzoic acid in the presence of pyridine (B92270) and POCl₃ to form the corresponding ester. orientjchem.org This transformation highlights the general reactivity of the phenolic hydroxyl group in such systems.

The following table summarizes a representative esterification reaction:

| Reactant | Reagent | Product | Conditions | Yield | Reference |

| 1-(2-Hydroxy-5-methyl-phenyl)-ethanone | 4-Propoxy-benzoic acid | 4-Propoxy-benzoic acid 2-acetyl-4-methyl-phenyl ester | Pyridine, POCl₃, 0-10°C, 3 hrs | 81% | orientjchem.org |

This reaction demonstrates a high-yielding pathway to the ester product, and similar conditions can be expected to be effective for the esterification of this compound. The Baker-Venkataraman transformation of the resulting ester can then be used to form β-diketones. orientjchem.org

Photochemical Transformations and Mechanistic Insights of Nitroaryl Systems

The presence of the nitro group ortho to the acetyl group in this compound makes it a candidate for interesting photochemical transformations. Nitroaromatic compounds are known to undergo a variety of photoreactions, often initiated by the excitation of the nitro group. cdnsciencepub.comrsc.org

The photochemistry of o-nitrobenzyl compounds is particularly well-studied and serves as a model for understanding the potential transformations of this compound. researchgate.netrsc.org The primary photochemical process for many o-nitrobenzyl compounds is an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position. This leads to the formation of a transient species known as an aci-nitro intermediate. researchgate.netrsc.org

This aci-nitro intermediate is a key branching point for subsequent reactions. It can undergo a variety of transformations, including:

Rearrangement to form a nitroso compound: The aci-nitro intermediate can rearrange to form a nitroso species. For example, the irradiation of 1-(2-nitrophenyl)ethanol (B14764) leads to the formation of 2-nitrosoacetophenone. rsc.orgrsc.org This process is often efficient, with quantum yields of around 60% being reported. rsc.orgrsc.org The mechanism can involve the formation of a cyclic benzisoxazolidine intermediate or proceed through a dual proton transfer to form a nitroso hydrate. rsc.org

Release of a protected group: The photochemical properties of nitrobenzyl compounds have been extensively utilized in the development of photoremovable protecting groups. researchgate.net Upon irradiation, the aci-nitro intermediate can lead to the cleavage of a protected functional group and the formation of a 2-nitrosobenzaldehyde or 2-nitrosoketone. researchgate.netacs.org

The general mechanism for the photoreaction of 2-nitrobenzyl compounds is depicted below:

| Step | Description | Intermediate/Product |

| 1 | Photoexcitation of the nitroaromatic compound. | Excited state |

| 2 | Intramolecular 1,5-hydrogen shift from the benzylic position to the excited nitro group. | aci-nitro intermediate |

| 3 | Subsequent rearrangement or reaction of the aci-nitro intermediate. | Nitroso compound, released substrate |

Studies on 2-nitrobenzyl methyl ether and 1-(2-nitrophenyl)ethyl methyl ether have identified further intermediates, including 1,3-dihydrobenz[c]isoxazol-1-ol derivatives and 2-nitrosobenzyl hemiacetals, preceding the release of the protected group. researchgate.netacs.org The specific reaction pathway and the nature of the final products are highly dependent on the solvent and the specific substitution pattern of the nitroaryl system. cdnsciencepub.comrsc.org

While direct photochemical studies on this compound were not found in the provided search results, the established reactivity of related nitroaryl ketones provides a strong basis for predicting its photochemical behavior. acs.orgchemicalbook.comnih.govsigmaaldrich.com It is expected to undergo similar intramolecular hydrogen abstraction and subsequent rearrangement or cleavage reactions, making it a potentially interesting substrate for photochemical applications.

Derivatization Strategies and Structure Activity Relationship Sar Studies of 1 5 Hydroxy 2 Nitrophenyl Ethanone

Synthesis of Homologues and Analogues via Alkylation and Arylation

The synthesis of homologues and analogues of 1-(5-hydroxy-2-nitrophenyl)ethanone can be achieved through standard organic reactions. The phenolic hydroxyl group is a primary site for O-alkylation to produce a variety of ethers. This transformation not only alters the molecule's polarity and hydrogen-bonding capability but also serves as a protecting group strategy in multi-step syntheses.

Furthermore, the acetyl group's α-protons can be deprotonated to form an enolate, which can then react with alkyl or aryl halides. A more common and versatile approach involves using the parent compound as a building block in condensation reactions. For instance, the Claisen-Schmidt condensation of this compound with various aromatic aldehydes yields chalcone (B49325) derivatives. These chalcones, which are α,β-unsaturated ketones, are key intermediates for further modifications and the synthesis of a wide array of heterocyclic compounds.

| Starting Material | Reagent | Reaction Type | Product Class |

| This compound | Aromatic Aldehyde | Claisen-Schmidt Condensation | Chalcone |

| This compound | Alkyl Halide (with base) | O-Alkylation | Phenyl Ether |

Functionalization of the Hydroxyl Group: Prodrugs and Conjugates

The phenolic hydroxyl group is a critical site for functionalization to create prodrugs and bioconjugates. The primary goal of creating a prodrug is to improve the pharmacokinetic properties of the parent molecule, such as increasing its water solubility or enhancing its ability to cross cell membranes. For phenolic compounds, a common strategy is to form an ester or an ether linkage.

In metabolic processes, particularly Phase I metabolism, hydrophobic molecules are often functionalized by adding hydrophilic groups like hydroxyls to facilitate excretion. nih.gov Conversely, this hydroxyl group can be masked in a prodrug strategy. For example, conjugation with glucuronic acid to form a glucuronide conjugate significantly increases water solubility and aids in elimination. nih.gov While this process typically leads to inactivation, it is a fundamental concept in drug metabolism that can be synthetically harnessed for prodrug design. nih.gov The introduction of a bulky or polar group at the hydroxyl position can weaken the molecule's binding to its target receptor through steric effects, thereby modulating its pharmacological activity. nih.gov

| Functionalization Strategy | Resulting Linkage | Potential Advantage |

| Esterification | Ester | Improved lipophilicity, membrane permeability |

| Etherification | Ether | Increased stability, altered solubility |

| Glucuronidation | Glucuronide | Enhanced water solubility, targeted release |

Modification of the Nitro Group: Impact on Reactivity and Biological Activity

The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties and reactivity of the aromatic ring. nih.gov Its presence deactivates the ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. From a biological standpoint, the nitro group can act as both a pharmacophore and a toxicophore, often through redox reactions within cells. nih.gov

A crucial modification of the nitro group is its reduction to an amino group (-NH2). This transformation can be achieved using various reagents, including metals like iron or tin in acidic media, or through catalytic hydrogenation. masterorganicchemistry.com This conversion has a profound impact on the molecule's properties:

Electronic Effect : It changes a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com

Biological Activity : The reduction of a nitro group is often a key step in the mechanism of action for certain antimicrobial and antiparasitic drugs. nih.gov The resulting amine can serve as a crucial hydrogen bond donor or a site for further functionalization. The charge on the nitro group itself has been studied as a parameter to estimate the stability and sensitivity of nitro compounds. researchgate.net The high reactivity and electron-withdrawing nature of the nitro group make it a powerful tool in synthetic pathways to access a range of bioactive products. ucf.edu

Studies on nitro-containing chalcones have shown that the position of the nitro group is critical for biological activity. For instance, chalcones with a nitro group at the ortho position of either aromatic ring demonstrated the most significant anti-inflammatory effects in certain models. mdpi.com

| Modification | Reagents | Key Change in Property | Impact on Activity |

| Reduction to Amine | Fe/HCl, Sn/HCl, or H2/Pd | Electron-withdrawing to electron-donating | Alters receptor interactions, potential for new bioactivity |

| Displacement | Nucleophile | Nucleophilic Aromatic Substitution | Introduction of new functional groups |

Design and Synthesis of Heterocyclic Compounds Incorporating the this compound Framework

This compound is a valuable precursor for the synthesis of various heterocyclic compounds. A common strategy involves its initial conversion to a chalcone derivative through condensation with an appropriate aldehyde. These chalcones then serve as versatile intermediates that can undergo cyclization reactions with different reagents to form a variety of heterocyclic rings.

For example, reacting these chalcones with reagents like urea, thiourea, or hydroxylamine can yield oxazines, thiazines, and isoxazoles, respectively. This approach allows for the creation of a diverse library of compounds built upon the original this compound scaffold. The resulting heterocyclic derivatives often exhibit a range of pharmacological activities, including antibacterial properties.

Another synthetic route involves the Corey-Chaykovsky cyclopropanation of 2-hydroxychalcones (which can be derived from the title compound) to produce donor-acceptor cyclopropanes. nih.gov These cyclopropanes are themselves useful building blocks for other complex molecules. nih.gov Similarly, reactions of chalcones with isocyanides can lead to the formation of highly functionalized 5-hydroxy-2H-pyrrol-2-ones. nih.gov

| Chalcone Derivative Reacted With | Resulting Heterocycle |

| Urea | Oxazine |

| Thiourea | Thiazine |

| Hydroxylamine | Isoxazole |

| Isocyanide | 5-hydroxy-2H-pyrrol-2-one nih.gov |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Biological Systems

Structure-Activity Relationship (SAR) studies are essential for understanding how specific structural modifications to a parent molecule influence its biological activity, guiding the rational design of more potent and selective compounds. nih.gov For derivatives of this compound, SAR analyses have revealed several key trends.

In studies of related benzylideneacetophenones (chalcones), the nature and position of substituents on the aromatic rings play a critical role in their anti-inflammatory and antioxidant activities. nih.gov

Electronic Effects : The presence of electron-donating groups, such as methoxy (-OCH3) or amino (-NH2) groups, on the aromatic rings often enhances biological activity. nih.gov

Positional Isomerism : The position of functional groups is crucial. For the nitro group, derivatives with an ortho-nitro substituent have shown superior anti-inflammatory activity compared to meta or para isomers. mdpi.com Similarly, for hydroxyl groups, the ortho position is often found to be the most active, followed by para, and then meta, which may be due to its ability to form intramolecular hydrogen bonds. researchgate.net

These SAR studies allow for the development of models that correlate structural features with biological outcomes, which is a cornerstone of medicinal chemistry and drug discovery. nih.govdrugdesign.org

| Structural Feature | Observation | Potential Biological Implication |

| Electron-donating groups (e.g., -OCH3, -NH2) | Enhanced anti-inflammatory and antioxidant activity nih.gov | Improved interaction with biological targets |

| Ortho-nitro group | Highest anti-inflammatory effect among isomers mdpi.com | Favorable binding orientation in the active site |

| Ortho-hydroxyl group | Generally more active than para or meta isomers researchgate.net | Ability to form key intramolecular hydrogen bonds |

Advanced Spectroscopic and Crystallographic Characterization of 1 5 Hydroxy 2 Nitrophenyl Ethanone and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: Conformational Analysis and Molecular Dynamics

High-resolution NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules in solution. nih.govnih.gov It offers profound insights into the connectivity of atoms and the three-dimensional arrangement of the molecule.

The unambiguous assignment of proton and carbon signals in the NMR spectra is the first step in a detailed structural analysis. nih.govmagritek.com For 1-(5-Hydroxy-2-nitrophenyl)ethanone, the chemical shifts in the ¹H NMR spectrum provide a clear picture of the electronic environment of each proton. chemicalbook.com The aromatic protons exhibit distinct signals due to the influence of the hydroxyl and nitro substituents. The methyl protons of the acetyl group typically appear as a singlet in the upfield region of the spectrum.

Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon of the acetyl group is characteristically deshielded and appears at a high chemical shift value. The aromatic carbons show a range of chemical shifts influenced by the electron-donating hydroxyl group and the electron-withdrawing nitro group.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₃ | 2.57 (s) | 29.0 |

| C=O | - | 198.0 |

| C1 | - | 130.0 |

| C2 | - | 140.0 |

| C3 | 7.50 (d) | 125.0 |

| C4 | 7.10 (dd) | 120.0 |

| C5 | - | 158.0 |

| C6 | 8.10 (d) | 128.0 |

| OH | 10.5 (s) | - |

Note: The chemical shift values are approximate and can vary depending on the solvent and concentration. The data presented is a representative example based on typical values for similar structures.

To overcome the limitations of one-dimensional NMR, especially in complex molecules where signal overlap can occur, two-dimensional (2D) NMR techniques are employed. omicsonline.orgbas.bg Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for confirming the structural assignments of this compound and its derivatives. nih.govresearchgate.net

COSY experiments establish correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This helps to trace the connectivity of the proton network within the molecule.

HSQC correlates the chemical shifts of protons directly attached to carbon atoms, providing a direct link between the ¹H and ¹³C spectra.

HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for assembling the complete carbon skeleton of the molecule. omicsonline.org

These 2D NMR methods provide a comprehensive and unambiguous assignment of all proton and carbon signals, confirming the molecular structure of this compound. bas.bg

A significant feature of the structure of this compound is the presence of a strong intramolecular hydrogen bond between the hydroxyl proton and the oxygen atom of the nitro group. This interaction has a pronounced effect on the chemical shift of the hydroxyl proton. modgraph.co.uk

The formation of a hydrogen bond leads to a deshielding of the proton involved, causing its signal to appear at a significantly higher chemical shift (downfield) in the ¹H NMR spectrum. stackexchange.com In the case of this compound, the hydroxyl proton resonance is typically observed at a high ppm value, which is characteristic of a strong intramolecular hydrogen bond. The stability of this hydrogen bond can be further investigated by studying the effect of solvent and temperature on the chemical shift of the hydroxyl proton. nih.gov In the presence of a strong intramolecular hydrogen bond, the chemical shift of the involved proton shows less dependence on concentration and the nature of the solvent compared to molecules with intermolecular hydrogen bonds. stackexchange.com

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. sapub.orgthermofisher.com These complementary methods offer detailed information about the functional groups present in this compound and the nature of the intramolecular interactions. nih.gov

The FT-IR and Raman spectra of this compound exhibit a series of distinct bands corresponding to the various vibrational modes of the molecule.

O-H Stretching: The stretching vibration of the hydroxyl group is particularly sensitive to hydrogen bonding. In the absence of hydrogen bonding, a sharp band is typically observed in the region of 3500-3700 cm⁻¹. However, due to the strong intramolecular hydrogen bond in this compound, this band is broadened and shifted to a lower frequency, often appearing in the range of 3200-3400 cm⁻¹.

C=O Stretching: The carbonyl group of the acetyl moiety gives rise to a strong absorption band in the FT-IR spectrum, typically in the region of 1650-1700 cm⁻¹. The exact position of this band can be influenced by conjugation and hydrogen bonding.

NO₂ Stretching: The nitro group has two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. These bands are typically observed in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

C-H Stretching: The aromatic and methyl C-H stretching vibrations are observed in the region of 2800-3100 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene (B151609) ring typically appear as a series of bands in the 1400-1600 cm⁻¹ region.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| O-H stretch (H-bonded) | ~3300 (broad) | ~3300 |

| Aromatic C-H stretch | ~3100-3000 | ~3100-3000 |

| Aliphatic C-H stretch | ~2950-2850 | ~2950-2850 |

| C=O stretch | ~1680 | ~1680 |

| Aromatic C=C stretch | ~1600, 1580, 1480 | ~1600, 1580, 1480 |

| Asymmetric NO₂ stretch | ~1530 | ~1530 |

| Symmetric NO₂ stretch | ~1350 | ~1350 |

| C-OH stretch | ~1200 | ~1200 |

Note: These are approximate frequency ranges and the exact values can vary. The intensities of the bands can differ significantly between FT-IR and Raman spectra.

To support the experimental vibrational assignments, theoretical calculations based on methods like Density Functional Theory (DFT) are often performed. esisresearch.orgnih.gov By optimizing the molecular geometry of this compound and calculating its vibrational frequencies, a theoretical spectrum can be generated.

The calculated frequencies are often scaled to better match the experimental data, accounting for the approximations inherent in the theoretical methods and the effects of the experimental environment. The comparison between the experimental and scaled theoretical vibrational spectra allows for a more confident and detailed assignment of the observed bands to specific vibrational modes of the molecule. esisresearch.org This correlative approach provides a powerful tool for understanding the vibrational dynamics of this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's elemental formula by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, the molecular formula is C₈H₇NO₄. The theoretical exact mass corresponding to this formula can be calculated, providing a benchmark for experimental verification.

The expected monoisotopic mass of the neutral molecule [M] is 181.0375 g/mol . In HRMS analysis, the compound is typically ionized, for instance by protonation to form [M+H]⁺ or deprotonation to form [M-H]⁻. These ionized species are then detected, and their measured m/z values are compared against the theoretical values. Confirmation of the molecular formula is achieved when the experimentally measured mass is within a very narrow tolerance (typically < 5 ppm) of the calculated mass.

Beyond molecular formula confirmation, tandem mass spectrometry (HRMS/MS) provides detailed insights into the molecule's structure through controlled fragmentation. While specific fragmentation data for this compound is not widely published, the fragmentation pattern can be predicted based on its functional groups (acetyl, hydroxyl, and nitro groups on a benzene ring). Common fragmentation pathways would likely involve:

Loss of the acetyl group (•CH₃CO): A cleavage of the bond between the carbonyl carbon and the aromatic ring.

Loss of the nitro group (•NO₂): A characteristic fragmentation for nitroaromatic compounds.

Sequential loss of small neutral molecules: Such as carbon monoxide (CO) or water (H₂O).

Analysis of these fragments helps to piece together the molecular structure, confirming the connectivity of the atoms. For instance, studying derivatives like the trimethylsilyl (B98337) (TMS) derivative of 1-(3-Nitrophenyl)ethanone oxime also provides insight into fragmentation behaviors of related structures. nist.gov

| Chemical Formula | Ion Type | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| C₈H₇NO₄ | [M] | 181.03751 |

| [M+H]⁺ | 182.04478 | |

| [M-H]⁻ | 180.03023 |

X-ray Diffraction (XRD) and Neutron Diffraction Studies: Crystal Structure and Electron Density Mapping

For example, the crystal structure of a complex derivative, 2-[(7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinolin-3-yl)thio]-N-(4-chlorophenyl)acetamide, has been determined by single-crystal XRD. nih.gov The study revealed detailed conformational features, such as the puckering of the tetrahydroisoquinoline ring and the near-coplanar orientation of the nitro group with its attached phenyl ring. nih.gov Such analyses also identify intermolecular interactions, like hydrogen bonds, which dictate how molecules pack together to form a crystal lattice. nih.gov

Neutron diffraction serves as a complementary technique to XRD. While X-rays are scattered by electrons, neutrons are scattered by atomic nuclei. This makes neutron diffraction particularly effective for accurately locating hydrogen atoms, which is often challenging with XRD due to hydrogen's low electron count. This capability is crucial for precisely mapping hydrogen bonding networks and understanding protonation states.

Electron density mapping, derived from high-resolution XRD data, provides a visual representation of the electron distribution within the crystal, offering insights into chemical bonding and charge distribution.

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.0453(4) |

| b (Å) | 12.0116(4) |

| c (Å) | 14.1565(5) |

| α (°) | 67.923(2) |

| β (°) | 88.667(2) |

| γ (°) | 70.383(2) |

| Volume (ų) | 1494.62(9) |

¹Data for 2-[(7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinolin-3-yl)thio]-N-(4-chlorophenyl)acetamide. nih.gov

Electronic Absorption Spectroscopy (UV-Vis) and Photophysical Properties

Electronic Absorption Spectroscopy, commonly known as UV-Vis spectroscopy, measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the promotion of electrons from lower energy ground states to higher energy excited states. The spectrum reveals information about the conjugated π-systems and chromophores within the molecule.

The compound this compound contains several chromophoric groups: the nitrophenyl ring, the acetyl group, and the hydroxyl group. The interaction and conjugation of these groups are expected to result in characteristic absorption bands. The nitro group, in particular, is a strong chromophore. Studies on other nitroaromatic compounds, such as nitrostilbene derivatives, show strong absorption bands that are sensitive to the molecular environment, including solvent polarity and pH. researchgate.net For instance, the absorption band of some nitrostilbenes around 350 nm is strongly pH-dependent, diminishing at higher pH as a new band appears near 425 nm. researchgate.net This suggests that the electronic transitions of this compound would also be influenced by such factors, particularly due to the acidic phenolic hydroxyl group.

| Chromophore System | Typical Absorption Range (nm) | Transition Type |

|---|---|---|

| Acetophenone (B1666503) | ~240, ~280, ~320 | π → π, n → π |

| Nitrophenol | ~270-400 (pH dependent) | π → π, n → π |

| Nitrate (B79036) Ion (in water) | ~224 | n → π* |

Computational and Theoretical Chemistry Approaches to 1 5 Hydroxy 2 Nitrophenyl Ethanone

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for determining the electronic structure and geometry of molecules. For 1-(5-Hydroxy-2-nitrophenyl)ethanone, a DFT study would typically employ a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to ensure a high level of theory.

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the ground-state geometry. This is achieved through a process called geometry optimization. For this compound, a key feature is the potential for intramolecular hydrogen bonding between the phenolic hydroxyl group (-OH) and the oxygen of the adjacent nitro group (-NO₂), or between the hydroxyl group and the carbonyl oxygen of the ethanone (B97240) moiety.

The optimization process would start with several possible initial conformations and systematically adjust the bond lengths, bond angles, and dihedral angles to find the structure with the lowest possible energy. The resulting data would provide precise geometric parameters.

Illustrative Data Table: Optimized Geometric Parameters This table presents hypothetical data that would be obtained from a DFT geometry optimization.

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C-O (hydroxyl) | 1.36 Å |

| Bond Length | O-H (hydroxyl) | 0.97 Å |

| Bond Length | C-N (nitro) | 1.48 Å |

| Bond Length | N-O (nitro) | 1.23 Å |

| Bond Length | C=O (carbonyl) | 1.22 Å |

| Bond Angle | C-C-O (hydroxyl) | 119.5° |

| Dihedral Angle | C-C-N-O | 180.0° (planar) |

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The difference in their energies, the HOMO-LUMO gap, is a key indicator of chemical stability. A smaller gap suggests a molecule is more polarizable and reactive.

In this compound, the HOMO would likely be localized on the electron-rich phenyl ring and the hydroxyl group, which are electron-donating. Conversely, the LUMO would be expected to be centered on the electron-withdrawing nitro group. Analysis of these orbitals helps predict sites susceptible to electrophilic and nucleophilic attack.

Illustrative Data Table: Frontier Orbital Energies and Reactivity Descriptors This table presents hypothetical data from a DFT analysis.

| Parameter | Hypothetical Value (eV) | Implication |

| HOMO Energy | -6.85 | Electron-donating capability |

| LUMO Energy | -2.55 | Electron-accepting capability |

| HOMO-LUMO Gap | 4.30 | Chemical reactivity and stability |

| Ionization Potential | 6.85 | Energy to remove an electron |

| Electron Affinity | 2.55 | Energy released when gaining an electron |

An Electrostatic Potential (ESP) surface map provides a visual representation of the charge distribution on a molecule. This map is plotted on the molecule's electron density surface, with colors indicating different potential values. Red typically signifies regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack.

For this compound, the ESP map would likely show strong negative potential around the oxygen atoms of the nitro and carbonyl groups, as well as the hydroxyl oxygen. A positive potential would be expected around the hydroxyl hydrogen atom. This analysis is invaluable for understanding intermolecular interactions, including hydrogen bonding.

Ab Initio and Semi-Empirical Methods for Quantum Chemical Properties

While DFT is a popular choice, other quantum chemical methods could also be applied.

Ab Initio Methods: These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are derived directly from theoretical principles without experimental data. They can offer higher accuracy than DFT for certain properties but are significantly more computationally demanding. A high-level ab initio calculation could serve as a benchmark for validating the results from DFT methods.

Semi-Empirical Methods: Methods like AM1 or PM7 use parameters derived from experimental data to simplify calculations. They are much faster than DFT or ab initio methods, making them suitable for preliminary analysis of very large systems or for providing initial structures for higher-level optimizations, though with a trade-off in accuracy.

Molecular Dynamics (MD) Simulations: Conformational Landscapes and Solvent Interactions

While quantum mechanics methods analyze a static molecule, Molecular Dynamics (MD) simulations study its movement and behavior over time. An MD simulation would place this compound in a simulated environment, such as a box of water molecules, to study its conformational flexibility and interactions with the solvent.

By solving Newton's equations of motion for every atom over a series of time steps (femtoseconds), MD simulations can reveal:

Conformational Landscapes: How the molecule flexes and which shapes (conformations) are most stable and frequently adopted in solution.

Solvent Interactions: The formation and dynamics of hydrogen bonds between the molecule's hydroxyl, nitro, and carbonyl groups and the surrounding water molecules. This provides insight into its solubility and hydration shell structure.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

QSAR represents a bridge between computational chemistry and biology. If a set of similar nitrophenyl compounds had known biological activity (e.g., as enzyme inhibitors), a QSAR model could be developed to predict the activity of this compound.

The process involves:

Calculating a variety of molecular descriptors (e.g., HOMO-LUMO gap, molecular weight, surface area, logP) for a series of known active and inactive molecules.

Using statistical methods to build a mathematical equation that correlates these descriptors with biological activity.

Calculating the same descriptors for this compound and using the model to predict its potential activity. This approach is instrumental in computational drug discovery for prioritizing compounds for synthesis and testing.

Prediction of Reaction Mechanisms and Transition States using Computational Methods

Computational chemistry provides powerful tools for elucidating the intricate details of chemical reactions involving this compound. By employing theoretical models, researchers can map out potential reaction pathways, identify intermediate structures, and characterize the high-energy transition states that govern the kinetics and thermodynamics of a transformation. These computational approaches offer insights that are often difficult or impossible to obtain through experimental means alone.

The primary method utilized in these investigations is Density Functional Theory (DFT). DFT calculations allow for the determination of the electronic structure of molecules, providing a basis for calculating their geometries, energies, and other properties. To predict a reaction mechanism, a potential energy surface (PES) is explored to locate the minimum energy pathway from reactants to products.

A key aspect of this exploration is the identification of transition states, which are first-order saddle points on the PES. These structures represent the highest energy barrier that must be overcome for a reaction to proceed. The geometry of the transition state reveals the specific arrangement of atoms at the point of maximum energy, offering crucial information about bond-breaking and bond-forming processes. The energy of the transition state, relative to the reactants, determines the activation energy of the reaction, a critical factor in understanding reaction rates.

For a molecule like this compound, with its multiple functional groups—a hydroxyl group, a nitro group, and an acetyl group—a variety of reactions can be computationally investigated. These include, but are not limited to, electrophilic and nucleophilic aromatic substitution, oxidation or reduction of the functional groups, and reactions involving the acetyl side chain.

For instance, in the context of reactions at the carbonyl group, such as the Baeyer-Villiger oxidation, computational studies on substituted acetophenones have provided a general mechanistic framework that can be extended to this compound. These studies have shown that the reaction typically proceeds through a two-step mechanism: an initial addition of a peracid to the carbonyl carbon to form a Criegee intermediate, followed by the migratory insertion of an aryl or alkyl group.

Theoretical investigations on p-nitroacetophenone, a structurally related compound, have revealed that the electron-withdrawing nature of the nitro group influences the energetics of these steps. tru.ca The transition state for the initial addition step is stabilized by the presence of the nitro group, while the subsequent migration step is destabilized. This is because the migration of the nitrophenyl group is less favorable due to its electron-deficient character.

The table below presents hypothetical data, based on computational studies of related acetophenones, to illustrate the type of information that can be generated for a reaction involving this compound. The data pertains to a hypothetical Baeyer-Villiger oxidation reaction.

| Reaction Step | Structure | Relative Energy (kcal/mol) | Key Geometric Parameter |

| Reactants | This compound + Peracid | 0.0 | - |

| Transition State 1 (TS1) | [Addition of peracid to carbonyl] | +15.2 | C-O bond forming: 2.05 Å |

| Criegee Intermediate | [Tetrahedral intermediate] | -5.8 | - |

| Transition State 2 (TS2) | [Migration of the nitrophenyl group] | +18.5 | C-C bond breaking: 2.10 Å; C-O bond forming: 1.95 Å |

| Products | Ester + Carboxylic acid | -45.7 | - |

Note: The data in this table is illustrative and based on typical values found in computational studies of similar reactions. It does not represent experimentally verified values for this compound.

By analyzing the geometries and energies of these stationary points on the potential energy surface, a detailed, step-by-step understanding of the reaction mechanism is achieved. Furthermore, computational methods can be used to explore the influence of solvents and catalysts on the reaction pathway, providing a more complete picture of the chemical process. These theoretical predictions can then guide experimental work, leading to the development of more efficient and selective synthetic routes.

Biological and Biomedical Research Applications of 1 5 Hydroxy 2 Nitrophenyl Ethanone Derivatives

Investigation of Enzyme Inhibition and Receptor Binding Interactions

Derivatives of 1-(5-Hydroxy-2-nitrophenyl)ethanone have demonstrated significant potential as inhibitors of various enzymes, a property that underpins many of their therapeutic applications. The structural features of these compounds allow for specific interactions with the active sites of enzymes, leading to the modulation of their catalytic activity.

One notable area of investigation is the inhibition of catechol-O-methyltransferase (COMT), an enzyme involved in the degradation of catecholamine neurotransmitters. A series of nitro-catechol derivatives has been synthesized and evaluated as COMT inhibitors. These studies have revealed that the substitution pattern on the phenyl ring is crucial for potent and selective inhibition.

Furthermore, derivatives incorporating the nitrophenylpiperazine moiety have been identified as effective inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.gov One such derivative, featuring an indole (B1671886) group, demonstrated significant tyrosinase inhibitory effect with a half-maximal inhibitory concentration (IC50) of 72.55 μM. nih.gov Kinetic analysis revealed a mixed-type inhibition mechanism. nih.gov

The inhibitory activity of these derivatives extends to carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. Certain 4-methyl-1,2,3-benzoxathiazine-2,2-dioxide derivatives have shown selective inhibition of tumor-associated hCA IX and XII isoforms over the cytosolic hCA I and II. nih.gov

The following table summarizes the enzyme inhibitory activities of selected derivatives:

| Derivative Class | Target Enzyme | Key Findings |

| Nitro-catechols | Catechol-O-methyltransferase (COMT) | Substitution pattern critical for potent and selective inhibition. |

| Nitrophenylpiperazines | Tyrosinase | Indole-containing derivative showed significant mixed-type inhibition (IC50 = 72.55 μM). nih.gov |

| 4-Methyl-1,2,3-benzoxathiazine-2,2-dioxides | Carbonic Anhydrases (CAs) | Selective inhibition of tumor-associated hCA IX and XII over cytosolic isoforms. nih.gov |

Exploration of Anti-inflammatory and Analgesic Potentials

The anti-inflammatory and analgesic properties of this compound derivatives have been a significant focus of research. These compounds often exert their effects through the inhibition of key inflammatory mediators.

Pyrrole-based derivatives have been investigated for their anti-inflammatory and analgesic activities. pensoft.net Certain arylated 5-hydroxy-pyrrol-2-ones have demonstrated significant antinociceptive effects in animal models. pensoft.net Similarly, 2,5-disubstituted 1,3,4-oxadiazole (B1194373) derivatives have been synthesized and shown to possess both analgesic and anti-inflammatory properties. nih.gov For instance, specific derivatives exhibited more potent analgesic and anti-inflammatory effects compared to other synthesized compounds in the series. nih.gov

The design of compounds that combine selective cyclooxygenase-2 (COX-2) inhibition with the release of nitric oxide (NO) represents a promising strategy for developing safer anti-inflammatory agents. nih.gov This approach aims to mitigate the gastrointestinal and cardiovascular side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Research into Antimicrobial Activities of Derivatives

The quest for new antimicrobial agents has led to the exploration of this compound derivatives, particularly chalcones. Chalcones, which are precursors to flavonoids, possess an α,β-unsaturated carbonyl system that is often associated with their biological activity. jocpr.com

Several studies have highlighted the antibacterial potential of chalcone (B49325) derivatives against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov In one study, a series of newly synthesized chalcones were tested against clinical isolates of MRSA. The results indicated that a chalcone with a hydroxyl group in the 2' position of the B ring exhibited the most significant anti-MRSA effect. nih.gov The minimum inhibitory concentrations (MICs) for the most potent chalcone ranged from 25-50 μg/ml. nih.gov

The antimicrobial activity of these compounds is influenced by the substitution pattern on the aromatic rings. jocpr.com Chalcones with chloro and hydroxyl substitutions have demonstrated good antibacterial and antifungal activity. jocpr.com The ease of synthesis of chalcones through Claisen-Schmidt condensation makes them attractive scaffolds for the development of new antimicrobial agents. doaj.orgnih.gov

Anticancer Research: Mechanisms of Cell Proliferation Inhibition and Apoptosis Induction

A significant body of research has focused on the anticancer potential of this compound derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis through multiple mechanisms.

A study on nitrophenyl-group-containing heterocycles, specifically 5,6,7,8-tetrahydro-isoquinolines, revealed their potential as anticancer agents. nih.gov One of the synthesized compounds demonstrated significant efficacy against the HEGP2 cell line, increasing apoptosis by 50-fold and causing cell cycle arrest at the G2/M phase. nih.gov

Furthermore, an indole derivative, N-(2-hydroxy-5-nitrophenyl(4'-methylphenyl)methyl)indoline (HNPMI), was identified as a potent inhibitor of epidermal growth factor receptor (EGFR). sigmaaldrich.com This compound exhibited higher cytotoxicity than the standard chemotherapeutic agent cyclophosphamide (B585) against MCF-7 and SkBr3 breast cancer cells, with IC50 values of 64.10 μM and 119.99 μM, respectively. sigmaaldrich.com HNPMI was found to induce apoptosis through the EGFR signaling pathway. sigmaaldrich.com

The following table summarizes the anticancer activities of selected derivatives:

| Derivative Class | Cancer Cell Line(s) | Key Findings |

| 5,6,7,8-Tetrahydro-isoquinolines | HEGP2 | 50-fold increase in apoptosis; cell cycle arrest at G2/M phase. nih.gov |

| N-(2-hydroxy-5-nitrophenyl(4'-methylphenyl)methyl)indoline (HNPMI) | MCF-7, SkBr3 | Higher cytotoxicity than cyclophosphamide; induces apoptosis via EGFR pathway. sigmaaldrich.com |

| Quinoline-chalcone derivatives | MGC-803, HCT-116, MCF-7 | Compound 12e showed excellent inhibitory potency and induced apoptosis. mdpi.com |

| 7-hydroxy-4-methyl-3-substituted benzopyran-2-ones | MCF-7 | Compounds 3c and 8 showed remarkable inhibitory action against PI3K and Akt-1 enzymes. nih.gov |

The molecular hybridization of the chalcone scaffold with a quinoline (B57606) moiety has also yielded promising anticancer agents. mdpi.com One such derivative, compound 12e, displayed excellent inhibitory potency against MGC-803, HCT-116, and MCF-7 cancer cells and was found to induce apoptosis. mdpi.com Similarly, novel 7-hydroxy-4-methyl-3-substituted benzopyran-2-one derivatives have been designed and synthesized, with some compounds showing remarkable inhibitory action against PI3K and Akt-1 enzymes in breast cancer cells. nih.gov

Pharmacophore Identification and Lead Compound Development

Pharmacophore modeling is a crucial computational tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.govnih.gov This approach is instrumental in virtual screening to identify new lead compounds and in lead optimization to enhance their potency and selectivity. nih.govnih.gov

The this compound scaffold represents a valuable starting point for the development of pharmacophore models. By analyzing the structure-activity relationships (SAR) of a series of active derivatives, researchers can define the key hydrogen bond donors, acceptors, hydrophobic regions, and aromatic interactions that govern their biological activity. nih.gov

Virtual screening of large compound libraries using a pharmacophore model derived from active this compound analogs can lead to the identification of novel chemical entities with the desired therapeutic profile. nih.govsimulations-plus.com Once potential hits are identified, they can be subjected to further experimental validation and lead optimization. This iterative process of pharmacophore modeling, virtual screening, and experimental testing is a powerful strategy for accelerating the discovery of new drugs based on the this compound framework. nih.govsimulations-plus.com The increasing availability of new "active scaffolds" for various targets suggests that computational scaffold-hopping exercises have a high likelihood of success in discovering novel chemical entities. samipubco.com

Biochemical Assay Development Utilizing this compound as a Probe

The development of chemical probes is essential for elucidating the function of proteins and other biomolecules in complex biological systems. These probes are small molecules that can selectively interact with a specific target, enabling its detection and functional characterization.

Given the diverse biological activities of this compound derivatives, this scaffold holds promise for the development of novel chemical probes. For instance, a derivative with high affinity and selectivity for a particular enzyme could be modified with a reporter tag, such as a fluorescent group or a biotin (B1667282) molecule. This would allow for the visualization of the enzyme's localization within a cell or its isolation for further study.

The design of such probes requires a careful balance between maintaining the parent molecule's biological activity and incorporating the necessary reporter functionality. The versatility of the this compound core structure allows for synthetic modifications at various positions, facilitating the attachment of different tags without significantly compromising its binding affinity for the target. The development of such probes would provide invaluable tools for dissecting complex biological pathways and identifying new drug targets.

Advanced Applications in Organic Synthesis and Materials Science

Role as a Precursor in the Synthesis of Complex Heterocyclic Scaffolds

The specific arrangement of functional groups in 1-(5-Hydroxy-2-nitrophenyl)ethanone makes it a valuable precursor for constructing a variety of complex heterocyclic scaffolds, which are central to drug discovery and materials science. The interplay between the ortho-nitro, meta-hydroxyl, and acetyl groups allows for sequential and regioselective reactions to build fused ring systems like benzofurans, indoles, and quinolines.

Benzofurans: The presence of a hydroxyl group and an acetyl group on the phenyl ring is a classic structural motif for benzofuran (B130515) synthesis. The ortho-position of the acetyl group relative to the phenolic hydroxyl in a related compound, 2-hydroxyacetophenone (B1195853), is commonly exploited for cyclization reactions. For instance, cyclodehydration of α-phenoxy ketones, which can be formed from phenols and α-bromo ketones, is a known method to produce benzofurans. researchgate.net Similarly, this compound possesses the necessary 2-hydroxyacetophenone core. The acetyl group can be elaborated, for example, by α-halogenation followed by reaction with another phenol (B47542), or by undergoing condensation reactions, leading to an intermediate that can cyclize to form the furan (B31954) ring fused to the existing benzene (B151609) ring. organic-chemistry.org The nitro group, being a strong electron-withdrawing group, influences the reactivity of the aromatic ring and can be retained in the final benzofuran structure for further functionalization or for its electronic properties.

Indoles and Quinolines: The nitro group is a key functionality that opens pathways to nitrogen-containing heterocycles. A crucial step is the reduction of the nitro group to an amine, yielding 1-(2-amino-5-hydroxyphenyl)ethanone (B1230603). This intermediate is primed for several classical indole (B1671886) and quinoline (B57606) syntheses.

Indole Synthesis: Nitroarenes are common starting materials for creating polysubstituted indoles. nih.gov After reduction, the resulting ortho-aminoacetophenone can undergo cyclization. For example, it can react with α-haloketones in the Bischler-Möhlau indole synthesis or be converted into an N-oxyenamine that rearranges to form the indole core. nih.gov

Quinoline Synthesis: The 1-(2-amino-5-hydroxyphenyl)ethanone intermediate is a perfect candidate for the Friedländer annulation, a condensation reaction with a compound containing a reactive carbonyl group (an aldehyde or ketone) to form a quinoline ring. The amino group and the acetyl group of the intermediate react with the enolate of the second carbonyl compound to build the new heterocyclic ring. This provides a direct route to substituted 6-hydroxyquinolines, which are scaffolds of interest in medicinal chemistry. nih.govpreprints.org

The strategic placement of these three functional groups thus allows chemists to access diverse and complex heterocyclic systems through well-established synthetic transformations.

Utilization in Agrochemical Formulations: Intermediate Synthesis for Crop Protection Agents

The nitrophenol moiety is a recognized pharmacophore in the agrochemical industry. Derivatives of this compound are valuable intermediates in the synthesis of compounds with potential fungicidal properties.

Research has shown that 2-amino-4-nitrophenol (B125904) and its derivatives possess fungicidal effects. nih.gov The compound this compound is structurally analogous to these active compounds (a 2-nitrophenol (B165410) derivative). The key to its utility lies in the potential for chemical modification. The nitro group can be reduced to an amine, and the acetyl group can be transformed, to create a library of derivatives for testing.

A study on the fungicidal properties of related compounds revealed that modifying the amino group of 2-amino-4-nitrophenol can enhance its activity against specific phytopathogenic fungi. nih.gov Notably, replacing a hydrogen atom on the amino group with a ketone-containing radical was found to increase the inhibitory effect against fungi such as Sclerotinia sclerotiorum and Venturia inaequalis. nih.gov This finding highlights the potential of this compound, or its aminated form, as a key building block for new crop protection agents. The acetyl group itself, or derivatives thereof, could confer enhanced fungicidal activity.

While direct application in commercial formulations is not widely documented, its role as a precursor is significant. The table below outlines the fungicidal activity of related nitrophenol derivatives, suggesting the potential of scaffolds derived from this compound.

| Compound Class | Target Fungi | Implication for this compound |

| N-Acyl-2-amino-4-nitrophenols | Sclerotinia sclerotiorum, Venturia inaequalis | The acetyl group in the target compound is a key feature for potential fungicidal activity. nih.gov |

| N-Formyl-2-amino-4-nitrophenols | Rhizoctonia solani, Bipolaris sorokiniana | Chemical modification of the acetyl group could broaden the spectrum of activity. nih.gov |

This table is based on findings for structurally related compounds.

Development of Novel Materials: Polymers and Coatings Incorporating the Nitro-Phenol-Acetophenone Moiety

The multifunctional nature of this compound makes it a promising monomer for the synthesis of novel polymers and functional coatings. The hydroxyl, acetyl, and nitro groups can each participate in different polymerization reactions or impart specific properties to the resulting material.

Polymer Synthesis Pathways:

Condensation Polymers: The acetophenone (B1666503) group can participate in condensation reactions, for example with formaldehyde, to create acetophenone-formaldehyde resins. echemi.com These resins are known for their thermal stability and are used in coatings and composites. The hydroxyl and nitro groups on the phenyl ring of this compound would introduce additional functionality into such a resin, potentially improving adhesion, altering solubility, or providing sites for cross-linking.

Polymers from the Hydroxyl Group: The phenolic hydroxyl group can act as an initiator for ring-opening polymerizations or be used in step-growth polymerizations to form polyethers or polyesters. Furthermore, in techniques like Atom Transfer Radical Polymerization (ATRP), functionalized initiators containing hydroxyl groups are used to create polymers with specific end-groups, which influences the final properties of the material. cmu.edu